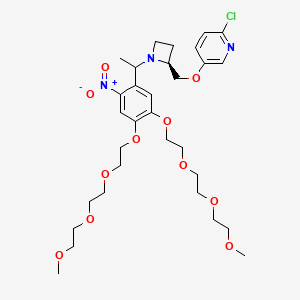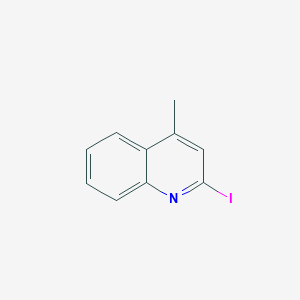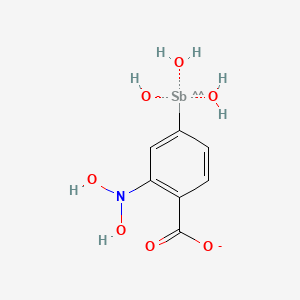
Dihydrogen 4-carboxy-3-(hydroxynitroso)benzene-1-dihydrogen stiborite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydrogen 4-carboxy-3-(hydroxynitroso)benzene-1-dihydrogen stiborite is a complex organic compound featuring a benzene ring substituted with carboxy, hydroxynitroso, and dihydrogen stiborite groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dihydrogen 4-carboxy-3-(hydroxynitroso)benzene-1-dihydrogen stiborite typically involves multiple steps, starting with the nitration of benzene to introduce the nitroso groupThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitutions occur without unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and carboxylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product’s purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Dihydrogen 4-carboxy-3-(hydroxynitroso)benzene-1-dihydrogen stiborite undergoes various chemical reactions, including:
Oxidation: The hydroxynitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include nitro derivatives, amines, and various substituted benzene compounds, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Dihydrogen 4-carboxy-3-(hydroxynitroso)benzene-1-dihydrogen stiborite has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes .
Wirkmechanismus
The mechanism by which dihydrogen 4-carboxy-3-(hydroxynitroso)benzene-1-dihydrogen stiborite exerts its effects involves interactions with specific molecular targets. The hydroxynitroso group can participate in redox reactions, influencing cellular oxidative stress pathways. The carboxy group can form hydrogen bonds, affecting molecular recognition processes. The dihydrogen stiborite group may interact with metal ions, playing a role in catalytic activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
4-carboxy-3-nitrobenzene: Lacks the hydroxynitroso and dihydrogen stiborite groups.
3-hydroxy-4-nitrobenzene: Lacks the carboxy and dihydrogen stiborite groups.
4-carboxy-3-aminobenzene: Contains an amine group instead of the hydroxynitroso group .
Eigenschaften
Molekularformel |
C7H10NO7Sb-2 |
|---|---|
Molekulargewicht |
341.92 g/mol |
InChI |
InChI=1S/C7H6NO4.3H2O.Sb/c9-7(10)5-3-1-2-4-6(5)8(11)12;;;;/h1,3-4,11-12H,(H,9,10);3*1H2;/p-2 |
InChI-Schlüssel |
ZPIRPZWAFJACCS-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=C(C=C1[Sb])N(O)O)C(=O)[O-].O.O.[OH-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


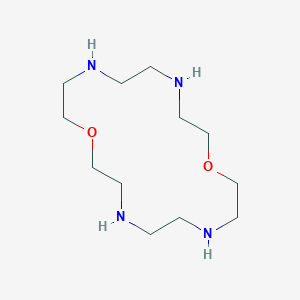
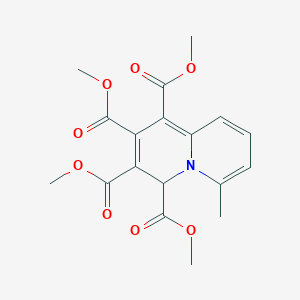

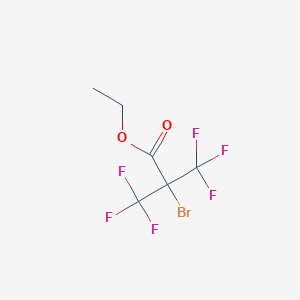
![1,3-Dimethylbicyclo[1.1.0]butane](/img/structure/B14752498.png)
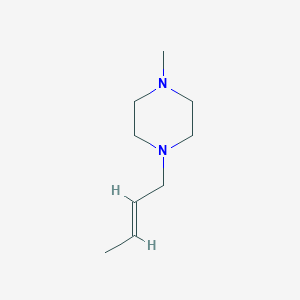
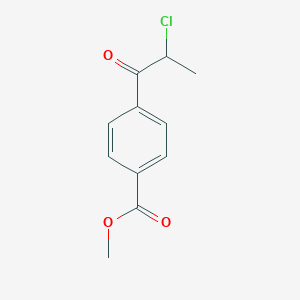
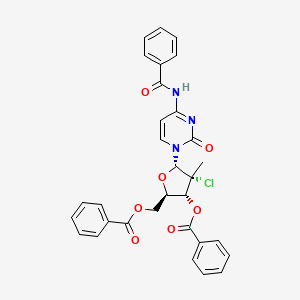
![1,6-Dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14752523.png)
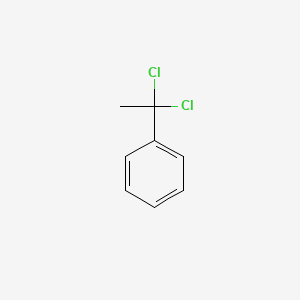
![2-Butyl-8-chloro-6-phenyl-1h-pyrazolo[1,2-a]cinnoline-1,3(2h)-dione](/img/structure/B14752546.png)
![1,1,1-Trifluoro-N-(3aS,8aS)-4,4,8,8-tetrakis(3,5-di-tert-butylphenyl)-6-hydroxy-2,2-dimethyltetrahydro-6-oxide-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine-6-yl)methanesulfonamide](/img/structure/B14752550.png)
